N-(3,4-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(3,4-Dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidinone derivative featuring a sulfanylacetamide side chain and a 3,4-dimethylphenyl substituent. The thieno[3,2-d]pyrimidinone core provides a planar aromatic system conducive to π-π stacking interactions, while the sulfanylacetamide moiety enhances hydrogen-bonding capacity. The 3,4-dimethylphenyl group likely influences lipophilicity and steric bulk, modulating bioavailability and target binding .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-14-9-10-17(11-15(14)2)24-20(27)13-29-23-25-18-12-19(16-7-5-4-6-8-16)30-21(18)22(28)26(23)3/h4-12H,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFZJXCKMRMLCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues include:
Functional Group Impact on Pharmacological Properties
- Electron-Withdrawing Groups : Analog 1’s 4-nitrophenyl group may enhance binding to electron-deficient enzyme pockets but compromises aqueous solubility due to increased hydrophobicity .
- Halogenated Aryl Groups : Analog 2’s 2,3-dichlorophenyl substituent improves lipophilicity, favoring blood-brain barrier penetration but increasing metabolic stability challenges .
Biological Activity
N-(3,4-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₂S |
| Molecular Weight | 382.45 g/mol |
| CAS Number | 1105251-64-6 |
This compound exhibits several biological activities that can be attributed to its structural features:
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various pathogens. Studies indicate that it disrupts bacterial cell wall synthesis and inhibits protein synthesis.
- Antioxidant Properties : The presence of thieno[3,2-d]pyrimidine moiety contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : In vitro assays have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting a potential use in treating inflammatory diseases.
In Vitro Studies
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Assays : In a study by Otava Chemicals (2014), the compound was tested against a panel of bacterial strains including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate antimicrobial activity.
- Antioxidant Activity : A DPPH assay showed that the compound scavenged free radicals with an IC50 value of 25 µg/mL, demonstrating considerable antioxidant potential compared to standard antioxidants like ascorbic acid.
- Anti-inflammatory Activity : The compound was tested for its ability to inhibit TNF-alpha production in RAW 264.7 macrophages. Results indicated a significant reduction in TNF-alpha levels at concentrations above 20 µM.
Case Studies
- Cancer Treatment Potential : A study published in Chemistry and Biological Activities (2020) highlighted the anticancer properties of related thieno[3,2-d]pyrimidine derivatives. The compounds exhibited cytotoxic effects on various cancer cell lines, with IC50 values ranging from 5 to 30 µM depending on the cell type.
- Toxicology Profile : Toxicological assessments conducted in vivo revealed no significant adverse effects at therapeutic doses (up to 100 mg/kg), suggesting a favorable safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
